

# Comparative Analysis of TT125-802 Treatment in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of treatment groups from the ongoing Phase 1 clinical trial of TT125-802, a first-in-class oral CBP/p300 bromodomain inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of TT125-802 in patients with advanced solid tumors.

### **Mechanism of Action**

TT125-802 is an orally bioavailable small molecule that selectively inhibits the bromodomain of the histone acetyltransferase (HAT) paralogs, CREB binding protein (CBP) and p300.[1][2] By binding to the bromodomains of CBP and p300, TT125-802 disrupts the acetylation of histones and other proteins, which in turn modulates the expression of genes critical for cancer cell survival and proliferation.[1][3] This mechanism of action targets transcriptional pathways that drive resistance to other targeted cancer therapies.[4][5][6] Specifically, it has been shown to downregulate the expression of key oncogenes such as MYC and inhibit androgen receptor (AR) target genes.[2][3]

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by TT125-802.





Click to download full resolution via product page

Caption: Proposed mechanism of action of TT125-802.



## **Clinical Trial Data**

The following table summarizes the treatment groups and preliminary efficacy data from the ongoing Phase 1, first-in-human clinical trial (NCT06403436) of TT125-802 in patients with advanced solid tumors.[7][8][9]



| Treatment Group (Oral Administration) | Dosage                       | Key Outcomes                                                                                                                                                                       | Adverse Events                                                                                                                                                                                                                                                                                                                        |
|---------------------------------------|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dose Escalation Cohort 1              | 15 mg once daily             | Data not specified                                                                                                                                                                 | Generally well-<br>tolerated.[8]                                                                                                                                                                                                                                                                                                      |
| Dose Escalation<br>Cohort 2           | 30 mg once daily (with food) | Data not specified                                                                                                                                                                 | Generally well-<br>tolerated.[4][8]                                                                                                                                                                                                                                                                                                   |
| Dose Escalation Cohort 3              | 60 mg once daily             | Recommended dose for future studies.[9]                                                                                                                                            | Generally well-<br>tolerated.[8]                                                                                                                                                                                                                                                                                                      |
| Dose Escalation Cohort 4              | 100 mg once daily            | Data not specified                                                                                                                                                                 | Generally well-<br>tolerated.[4][8]                                                                                                                                                                                                                                                                                                   |
| Dose Escalation<br>Cohort 5           | 60 mg twice daily            | One dose-limiting toxicity (DLT) of grade 3 hyperglycemia was reported.[8]                                                                                                         | Grade 3<br>hyperglycemia.[8]                                                                                                                                                                                                                                                                                                          |
| Efficacy in NSCLC                     | Not specified                | Tumor shrinkage in 5 out of 7 patients with non-small cell lung cancer (NSCLC).[10] Deep and durable responses were observed in patients with KRAS G12C- and EGFR-mutant NSCLC.[4] | The most frequently reported treatment-related adverse effects (TRAEs) were dysgeusia, hyperglycemia, anemia, transient increased aminotransaminase and amylase/lipase levels, stomatitis, fatigue, and decreased appetite.[8] 98% of these were grade 1 or 2 and reversible.[4][8] No cases of thrombocytopenia were observed.[4][8] |



## **Experimental Protocols**

Phase 1 Clinical Trial (NCT06403436) Protocol

This is a first-in-human, open-label, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of TT125-802 as a single agent in subjects with advanced solid tumors that are resistant or refractory to standard treatment.[7]

- Patient Population: Adult patients (≥ 18 years) with advanced solid tumors for which standard therapy is no longer effective.
- Study Design: The trial follows a Bayesian Logistics Regression Model design for dose escalation.[7] Patients are enrolled in cohorts of 3 to 6.
- Treatment Administration: TT125-802 is administered orally.[1] The study includes cohorts receiving the drug once or twice daily under fasting conditions, as well as cohorts assessing the effect of food on drug absorption.[4][7][8] Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[4][7]
- Primary Outcome Measures:
  - Incidence of Dose-Limiting Toxicities (DLTs).
  - Maximum Tolerated Dose (MTD).
  - Incidence of Treatment-Emergent Adverse Events (TEAEs).
- Secondary Outcome Measures:
  - Pharmacokinetic parameters (Cmax, Tmax, AUC).
  - Overall Response Rate (ORR) per RECIST 1.1 criteria.
  - Duration of Response (DOR).
  - Progression-Free Survival (PFS).



 Exploratory Endpoints: The trial includes the collection of paired peripheral blood mononuclear cell samples and optional tumor biopsies for single-cell RNA sequencing to assess pharmacodynamic effects and identify potential biomarkers of response.[4]

## **Experimental Workflow**

The following diagram outlines the general workflow of the Phase 1 clinical trial for TT125-802.



Click to download full resolution via product page

Caption: Phase 1 clinical trial workflow for TT125-802.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. TT125-802 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Exclusive Cancer Research Press Releases TOLREMO therapeutics: Stopping Nongenetic Cancer Drug Resistance as it Emerges [tolremo.com]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]



- 9. TOLREMO therapeutics Completes First In Human Dose Escalation for TT125-802 and Presents Solid Tumor Monotherapy Results at ESMO 2025 — TOLREMO therapeutics: Stopping Non-genetic Cancer Drug Resistance as it Emerges [tolremo.com]
- 10. TT125-802 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Comparative Analysis of TT125-802 Treatment in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581926#statistical-analysis-for-comparing-atl802-treatment-groups]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com